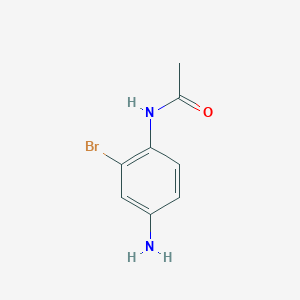

N-(4-amino-2-bromophenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBHGPWXILVPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Amino 2 Bromophenyl Acetamide and Strategic Precursors

Formation of the Anilide Core Structure

The formation of the anilide, specifically the N-phenylacetamide, core is a fundamental step in the synthesis of N-(4-amino-2-bromophenyl)acetamide. This is typically achieved through the acylation of an aniline (B41778) derivative.

Nucleophilic Acyl Substitution in Acetamide (B32628) Synthesis

The synthesis of acetamides from amines proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, a leaving group is expelled from the tetrahedral intermediate, and following a deprotonation step, the stable amide bond is formed. The reactivity of the amine and the strength of the acetylating agent are key factors influencing the reaction rate and yield.

Acetylation of Aniline Derivatives

The acetylation of an aniline derivative is a common strategy to protect the amino group and to control the regioselectivity of subsequent electrophilic substitution reactions. The lone pair of electrons on the nitrogen of the -NHCOCH3 group can participate in resonance with the carbonyl group, which deactivates the benzene (B151609) ring compared to an unsubstituted aniline. This reduced reactivity prevents polysubstitution during reactions like bromination. quora.com

A typical procedure involves reacting the aniline derivative with acetic anhydride. For instance, the synthesis of N-(4-bromo-2-nitrophenyl)acetamide can be achieved by dissolving 4-bromo-2-nitroaniline (B116644) in acetic acid and then adding acetic anhydride, followed by heating. chemicalbook.com This reaction proceeds with a high yield, demonstrating the efficiency of this method. chemicalbook.com Another example is the acetylation of aniline itself, which can be carried out in a mixture of water and concentrated hydrochloric acid, followed by the addition of sodium acetate (B1210297). chegg.com

Table 1: Examples of Acetylation of Aniline Derivatives

| Starting Material | Acetylating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Acetic Anhydride | Water, HCl | Stirring, followed by sodium acetate addition | Acetanilide (B955) | - | chegg.com |

| 4-Bromoaniline | Acetic Anhydride | - | Heating to 65°C | N-(4-bromophenyl)acetamide | - | prepchem.com |

| 4-Bromo-2-nitroaniline | Acetic Anhydride | Acetic Acid | Heated to 95°C for 7.5 hours | N-(4-bromo-2-nitrophenyl)acetamide | 99.1% | chemicalbook.com |

Regioselective Introduction of the Bromine Substituent

The introduction of a bromine atom at a specific position on the aromatic ring is crucial for the synthesis of this compound. This requires careful control of the reaction conditions and often involves the use of directing groups.

Directed Bromination Strategies on Aromatic Substrates

The acetamido group (-NHCOCH3) is an ortho-, para-directing group. Therefore, in the synthesis of this compound, if starting from acetanilide, bromination will primarily occur at the para position to yield 4-bromoacetanilide. To introduce the bromine at the 2-position relative to the final amino group, the synthetic strategy must be designed accordingly. One common approach is to start with a precursor where the desired substitution pattern is already established or can be readily achieved.

For example, a multi-step synthesis can start with the acetylation of aniline, followed by bromination. The acetanilide is dissolved in glacial acetic acid, and a reagent like pyridinium (B92312) bromide perbromide is added. chegg.com The use of glacial acetic acid is important as the presence of water could lead to side reactions with bromine. quora.com This method allows for the controlled introduction of a single bromine atom.

Transformation of Nitro Precursors to the Aromatic Amino Group

The final step in many synthetic routes to this compound is the reduction of a nitro group to an amino group. The nitro group is often introduced earlier in the synthesis as it is a strong deactivating and meta-directing group, which can be useful for controlling the regiochemistry of other substitutions.

Catalytic Hydrogenation Protocols for Nitro Group Reduction

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. researchgate.netwikipedia.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium, platinum, and nickel. For instance, the reduction of N-4-nitrophenyl nicotinamide, a molecule with multiple reducible functional groups, can be selectively achieved using a stabilized palladium nanoparticle-organic-silica catalyst. rsc.orgmit.edu This highlights the potential for high chemoselectivity with the appropriate choice of catalyst. The reaction can be carried out in various solvents and under different pressures and temperatures to optimize the conversion to the desired primary amine. rsc.orgmit.edu Other reducing systems, such as iron or zinc metal in the presence of an acid, are also effective for the reduction of nitroarenes to aromatic amines. researchgate.net

Table 2: Catalysts for Nitro Group Reduction

| Catalyst System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Palladium Nanoparticles | N-4-nitrophenyl nicotinamide | High chemoselectivity for nitro group reduction. | rsc.orgmit.edu |

| Iron (Fe) and Acid | N-(4-nitrophenyl) acetamide | A classic and cost-effective method. | researchgate.net |

| Zinc (Zn) and Acid | N-(4-nitrophenyl) acetamide | Another common metal-acid reduction system. | researchgate.net |

| Selenium and Activated Carbon (AC) with NaBH4 | Nitroarenes | Recyclable catalyst with consistent activity. | researchgate.net |

Alternative Chemical Reduction Methods for Aromatic Nitro Compounds

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a common approach, a diverse array of chemical reducing agents offers alternative pathways, which can be advantageous depending on the substrate's complexity and the presence of other functional groups. numberanalytics.comwikipedia.org These methods often provide greater selectivity and can be performed under milder conditions. numberanalytics.comcommonorganicchemistry.com

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), offer a controlled environment for reduction. numberanalytics.com However, metal hydrides are not typically used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org For aliphatic nitro compounds, lithium aluminum hydride is effective in producing amines. commonorganicchemistry.com

Metals in acidic media have a long history in the reduction of aromatic nitro compounds. numberanalytics.com Reagents like iron in acetic acid or zinc in acetic acid are considered mild methods for converting nitro groups to amines, even in the presence of other reducible functionalities. commonorganicchemistry.com Stannous chloride (SnCl₂) and sodium dithionite (B78146) are also reported to be effective. researchgate.net The use of zinc metal in aqueous ammonium (B1175870) chloride provides a method that avoids the generation of toxic waste. researchgate.net

Other notable chemical reductants include samarium(II) iodide and certain transition metal complexes, which can provide unique selectivity profiles. numberanalytics.com Sodium sulfide (B99878) (Na₂S) is particularly useful for selectively reducing one nitro group when multiple are present on an aromatic ring. commonorganicchemistry.com

Below is a table summarizing various alternative chemical reduction methods for aromatic nitro compounds.

Interactive Data Table: Alternative Chemical Reductants for Aromatic Nitro Compounds

| Reducing Agent/System | Typical Conditions | Substrate Scope | Notes |

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Acidic media, often with heating. commonorganicchemistry.comresearchgate.net | Aromatic nitro compounds. | A classic and versatile method; considered mild. numberanalytics.comcommonorganicchemistry.com |

| Zinc (Zn) / Acid (e.g., Acetic Acid) | Acidic conditions. commonorganicchemistry.com | Aromatic nitro compounds. | Provides a mild method for reduction. commonorganicchemistry.com |

| Zinc (Zn) / Ammonium Chloride | Aqueous solution, reflux. researchgate.net | Aromatic nitro compounds. | A good alternative for avoiding toxic waste. researchgate.net |

| Tin(II) Chloride (SnCl₂) | Often in acidic solution. wikipedia.orgresearchgate.net | Aromatic nitro compounds. | A mild method that can be used in the presence of other reducible groups. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous alcohol medium. researchgate.net | Aromatic nitro compounds. | Effective at moderate temperatures. researchgate.net |

| Sodium Sulfide (Na₂S) | --- | Aromatic nitro compounds. | Can selectively reduce one of multiple nitro groups. commonorganicchemistry.com |

| Samarium(II) Iodide (SmI₂) | Specific conditions. numberanalytics.com | Aromatic nitro compounds. | Offers unique selectivity profiles. numberanalytics.com |

Multistep Synthetic Sequences Involving N-(4-bromo-2-nitrophenyl)acetamide

The synthesis of N-(4-bromo-2-nitrophenyl)acetamide is achieved through the acetylation of 4-bromo-2-nitroaniline. chemicalbook.comchemicalbook.com In a typical procedure, 4-bromo-2-nitroaniline is dissolved in acetic acid, to which acetic anhydride is added. The reaction mixture is then heated for several hours to drive the acylation of the amine group. chemicalbook.comchemicalbook.com Following the reaction, the mixture is cooled and poured into ice water, leading to the precipitation of the product. The solid N-(4-bromo-2-nitrophenyl)acetamide can then be collected and purified, often by extraction with a solvent like dichloromethane. chemicalbook.comchemicalbook.com This method has been reported to yield the product in high purity and quantity. chemicalbook.com

The following table outlines the key parameters for the synthesis of N-(4-bromo-2-nitrophenyl)acetamide.

Interactive Data Table: Synthesis of N-(4-bromo-2-nitrophenyl)acetamide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| 4-bromo-2-nitroaniline | Acetic anhydride | Acetic acid | 95 °C | 7.5 hours | 99.1% chemicalbook.comchemicalbook.com |

Once N-(4-bromo-2-nitrophenyl)acetamide is synthesized, the subsequent step is the reduction of the nitro group to an amino group, yielding the final product, this compound. The choice of reduction method from those described in the previous section would depend on the desired yield, purity, and compatibility with laboratory conditions.

Reactivity and Advanced Chemical Transformations of N 4 Amino 2 Bromophenyl Acetamide

Reactions at the Aromatic Amino Group

The primary aromatic amino group (-NH2) is a versatile functional handle, readily participating in reactions typical of anilines. Its nucleophilicity is central to numerous derivatization strategies.

Acylation and Amide Derivatization

The primary amino group of N-(4-amino-2-bromophenyl)acetamide can undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces a second acyl group, forming a diamide derivative. The reactivity of the amino group is influenced by the existing electron-donating acetamido group and the electron-withdrawing bromine atom. While the acetamido group enhances the electron density of the ring, potentially increasing the nucleophilicity of the para-amino group, steric hindrance from the ortho-bromine substituent may modulate the reaction rate.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | N-(4-acetamido-2-bromophenyl)acetamide |

| Benzoyl Chloride | N-(4-benzamido-2-bromophenyl)acetamide |

Diazotization and Subsequent Transformations

One of the most significant transformations of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0–5 °C), converts the amino group into a diazonium salt. This N-(4-acetamido-2-bromophenyl)diazonium salt is a highly valuable synthetic intermediate that can be readily displaced by a wide variety of nucleophiles, allowing for the introduction of functional groups that are otherwise difficult to install directly on an aromatic ring.

Subsequent reactions of the diazonium salt include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Using fluoroboric acid (HBF4) to introduce a fluorine atom.

Hydrolysis: Heating the diazonium salt in water to introduce a hydroxyl group.

Table 2: Transformations via Diazonium Salt Intermediate

| Reagent(s) | Introduced Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer |

| CuCN / KCN | -CN | Sandmeyer |

| HBF₄, heat | -F | Schiemann |

| H₂O, heat | -OH | Hydrolysis |

Condensation Reactions for Imine Formation

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction typically proceeds under mildly acidic conditions, which catalyze the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of the C=N double bond is a reversible process. nih.gov This transformation is a cornerstone of combinatorial chemistry and is used to build diverse molecular scaffolds.

Table 3: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Resulting Imine (Schiff Base) |

|---|---|

| Benzaldehyde | N'-(phenylmethylene)-4-amino-2-bromoacetanilide |

| Acetone | N'-(propan-2-ylidene)-4-amino-2-bromoacetanilide |

Reactions at the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring serves as a leaving group in several important classes of reactions, particularly in substitution and metal-catalyzed cross-coupling processes.

Nucleophilic Aromatic Substitution with Diverse Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org The generally accepted mechanism involves the addition of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org

This reaction is significantly favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. libretexts.orgmasterorganicchemistry.com In the case of this compound, the substituents are an amino group (para to the bromine) and an acetamido group (ortho to the bromine). Both of these are considered electron-donating groups, which destabilize the Meisenheimer complex. Consequently, the aromatic ring is deactivated towards nucleophilic aromatic substitution, and these reactions are generally difficult to achieve under standard SNAr conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

In contrast to its inertness in SNAr reactions, the carbon-bromine bond in this compound is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common and effective substrates for catalysts based on palladium, nickel, and copper.

Key cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel, to form C-C bonds. nih.gov

These reactions offer a modular and efficient approach to elaborate the structure of this compound, providing access to complex derivatives.

Table 4: Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N (Aryl-Amino) |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (Aryl-Vinyl) |

Reactivity of the Amide Linkage

The acetamide (B32628) group, while generally stable, can undergo specific chemical transformations, primarily involving cleavage of the amide bond or reactions at the amide nitrogen.

Amide hydrolysis cleaves the C-N bond, yielding a carboxylic acid and an amine. This transformation typically requires forcing conditions, such as heating in the presence of a strong acid or base. researchgate.net

Acidic Hydrolysis: Heating this compound with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products, after workup, would be acetic acid and 4-amino-2-bromophenylamine. A procedure analogous to the deacetylation of 4-bromo-2-chloroacetanilide involves heating the compound in a mixture of ethanol (B145695) and hydrochloric acid. researchgate.net

Basic Hydrolysis (Saponification): Under basic conditions, for instance, by heating with aqueous sodium hydroxide (NaOH), the hydroxide ion directly attacks the carbonyl carbon. This reversible step is followed by the elimination of the amide anion. A subsequent acid-base reaction between the generated carboxylic acid and the amide anion drives the reaction to completion. The final products upon workup are sodium acetate (B1210297) and 4-amino-2-bromophenylamine.

While the primary arylamine at the C4 position is the most nucleophilic site in the molecule, the amide nitrogen can also participate in substitution reactions under certain conditions.

N-Acylation: Reaction with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride in the presence of a base or catalyst, can lead to the formation of a diacetamide derivative (an imide). For instance, N,N-diacetyl-4-bromoaniline is formed from the corresponding acetanilide (B955). nih.gov However, selective N-acylation of the amide in this compound would be challenging, as the primary amine is more reactive and would likely be acylated first. Protection of the primary amine would be necessary to direct acylation to the amide nitrogen.

N-Alkylation: N-alkylation of amides typically requires a strong base (e.g., NaH) to deprotonate the amide, forming a highly nucleophilic amidate anion, which can then react with an alkyl halide. Similar to N-acylation, the presence of the more acidic N-H proton of the primary amine (compared to the amide N-H) and its higher nucleophilicity means that reaction would preferentially occur at the C4-amino group. Therefore, achieving selective N-alkylation of the amide linkage would necessitate a protection strategy for the primary amine.

Advanced Derivatization and Functionalization Strategies Based on N 4 Amino 2 Bromophenyl Acetamide

Design Principles for Novel Analogues and Hybrid Structures

The design of new molecules based on the N-(4-amino-2-bromophenyl)acetamide scaffold is guided by the principles of structural optimization and molecular hybridization. The core idea is to use the parent structure as a template and systematically modify its peripheral functional groups to enhance biological activity, improve physicochemical properties, or create entirely new functionalities.

A common design strategy involves dividing the molecule into distinct regions where modifications can be explored to understand structure-activity relationships (SAR). For instance, in the development of enzyme inhibitors, a lead compound might be optimized by making targeted changes to different parts of its structure. acs.orgacs.org This could involve altering substituents on the phenyl ring to improve binding affinity to a biological target or introducing new chemical moieties to modulate properties like solubility or cell permeability. acs.orgacs.org

Hybrid chemical compounds, formed by conjugating two or more bioactive molecules, represent another key design principle. nih.gov The this compound framework is well-suited for creating such hybrids. For example, a known bioactive molecule can be linked to the scaffold via its amino or bromo groups. This approach aims to combine the therapeutic effects of both parent molecules or to use one part of the molecule to improve the drug delivery and efficacy of the other. nih.govmdpi.com The synthesis of novel aurone (B1235358) derivatives, where an amino-substituted A-ring is combined with various B-ring substitutions, exemplifies this principle in the creation of new antimicrobial agents. nih.gov

Exploitation of Functional Handles for Scaffold Diversification

The true synthetic versatility of this compound lies in the distinct reactivity of its amino and bromo functional groups. These "handles" allow for selective chemical reactions that can diversify the core scaffold in predictable ways.

The primary amino group (-NH₂) is a potent nucleophile, making it an ideal site for forming new bonds through acylation, alkylation, and condensation reactions. This functional handle is frequently used to "conjugate" or attach other molecules, including peptides, heterocycles, and polymers, to the main scaffold. nih.gov

One notable application is in the synthesis of complex ligands. For example, the amino group of the related compound 4-aminoacetanilide can be converted into an isothiocyanate. This reactive intermediate can then be coupled with other molecules, such as hydrazones, through a nucleophilic addition reaction to create elaborate thiosemicarbazone ligands capable of coordinating with metal ions. mdpi.com The conjugation of amino acids is another powerful strategy used to improve the physicochemical properties of a parent molecule, potentially enhancing water solubility or overcoming drug resistance mechanisms in cancer cells. mdpi.com

Furthermore, the primary amine can act as an initiator for polymerization reactions. Specifically, it can trigger the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.commdpi.com This process allows for the growth of polypeptide chains directly from the scaffold, leading to the creation of complex polymer-drug conjugates or novel biomaterials. The ability to initiate such polymerizations opens up possibilities for developing advanced drug delivery systems or functionalized materials. mdpi.com

The bromine atom on the phenyl ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. This allows for significant structural extension and diversification. acs.org

Palladium-catalyzed reactions are particularly powerful in this context. The Suzuki-Miyaura cross-coupling reaction, for instance, enables the attachment of a wide variety of aryl and heteroaryl groups by reacting the bromo-scaffold with a corresponding boronic acid or ester. acs.orgacs.org Similarly, the Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds, introducing diverse amine-containing substituents. acs.orgacs.org These reactions are fundamental in medicinal chemistry for exploring the chemical space around a core scaffold. In the synthesis of 6-phosphogluconate dehydrogenase inhibitors, various groups were introduced at different positions of a lead compound using these precise catalytic methods to optimize potency. acs.orgacs.org

Role as an Intermediate in the Synthesis of Complex Organic Molecules

With its multiple functional handles, this compound and its close derivatives are valuable intermediates in the multistep synthesis of more complex and biologically active molecules. nih.govresearchgate.net The ability to selectively modify the amino and bromo positions allows chemists to build intricate molecular architectures.

For example, amino- and acetamido-substituted phenyl rings are key components in the synthesis of novel aurone derivatives designed as antimicrobial agents. nih.gov The strategic placement of these groups on the A-ring of the aurone scaffold is crucial for the biological activity of the final compounds. nih.gov In another case, various bromo- and amino-functionalized starting materials are used in the systematic synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives, which have been identified as potent and selective enzyme inhibitors. acs.orgacs.org The synthesis of these complex molecules relies on the predictable reactivity of the functional groups present in the intermediates. acs.orgacs.org

The broader utility of the N-(4-aminophenyl)acetamide structure is well-established in the pharmaceutical industry, where it serves as a precursor for widely used drugs like paracetamol. researchgate.net The addition of the bromine atom in this compound provides an additional, orthogonal reaction site, further enhancing its value as a building block for creating diverse and complex molecular targets. nih.govmdpi.com

Data Tables

Table 1: Research Findings on Derivatization Strategies

| Functional Handle | Derivatization Strategy | Resulting Compound Class | Application/Finding | Source(s) |

| Amino Group | Conversion to isothiocyanate followed by nucleophilic addition | Thiosemicarbazone Ligand | Synthesis of novel ligands for creating copper(II) complexes. | mdpi.com |

| Amino Group | Initiation of Ring-Opening Polymerization (ROP) | Polypeptide-based structures | Potential for creating polymer-drug conjugates and advanced biomaterials. | mdpi.commdpi.com |

| Amino/Acetamido Group | Incorporation into heterocyclic scaffold | Antimicrobial Aurones | Design of novel flavonoid analogues with antibacterial and antifungal activities. | nih.gov |

| Bromine Atom | Palladium-catalyzed Suzuki-Miyaura Coupling | Bi-aryl and Heteroaryl Structures | Structural extension to create potent enzyme inhibitors. | acs.orgacs.org |

| Bromine Atom | Palladium-catalyzed Buchwald-Hartwig Amination | N-Aryl and N-Heteroaryl Amines | Introduction of amine substituents to optimize inhibitor potency. | acs.orgacs.org |

Theoretical and Computational Investigations of N 4 Amino 2 Bromophenyl Acetamide

Quantum Chemical Calculations and Molecular Electronic Structure

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions):No published data are available.

Future computational chemistry research may address this knowledge gap, at which point a detailed analysis of N-(4-amino-2-bromophenyl)acetamide's theoretical properties can be undertaken.

Analysis of Intermolecular Interactions and Solid-State Architecture

The arrangement of molecules in the crystalline state is dictated by a complex interplay of non-covalent interactions. Understanding this supramolecular assembly is crucial for predicting and controlling the material properties of the compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. By decomposing the full fingerprint plot into contributions from specific atom pairs, the prevalence of different interactions can be determined. For instance, in related acetamide (B32628) structures, H···H, C···H/H···C, and O···H/H···O interactions are often significant contributors to the crystal packing. In the case of this compound, the presence of bromine and nitrogen atoms introduces the potential for Br···H/H···Br and N···H/H···N contacts, which play a crucial role in the stability of the crystal lattice.

| Interaction Type | Percentage Contribution |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| Br···H/H···Br | Data not available |

| N···H/H···N | Data not available |

| Table 1: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound. |

Energy Framework Analysis for Quantifying Intermolecular Interactions

To further elucidate the energetic aspects of the crystal packing, energy framework analysis has been employed. This method calculates the interaction energies between a central molecule and its neighbors, providing a quantitative measure of the forces holding the crystal together. The total interaction energy is typically partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components.

| Energy Component | Interaction Energy (kJ/mol) |

| Electrostatic | Data not available |

| Polarization | Data not available |

| Dispersion | Data not available |

| Repulsion | Data not available |

| Total | Data not available |

| Table 2: Calculated intermolecular interaction energies for this compound using energy framework analysis. |

Computational Mechanistic Studies of Reaction Pathways

Beyond the solid state, computational chemistry offers a window into the dynamic processes of chemical reactions. For this compound, theoretical studies can be used to investigate the mechanisms of its synthesis and subsequent chemical transformations.

By mapping the potential energy surface of a reaction, key stationary points such as reactants, products, intermediates, and transition states can be identified. The energies of these species allow for the calculation of reaction barriers (activation energies) and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.

For instance, the synthesis of this compound likely involves the acylation of 3-bromo-4-aminotoluene. Computational studies can model this reaction, comparing different possible pathways and identifying the most energetically favorable route. Such studies are invaluable for optimizing reaction conditions and predicting the formation of potential byproducts.

Spectroscopic and Crystallographic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation

No published ¹H NMR or ¹³C NMR data for N-(4-amino-2-bromophenyl)acetamide could be located. This information is crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

Advanced 2D NMR Techniques for Connectivity and Conformation

There is no available information on the use of advanced 2D NMR techniques, such as COSY, HSQC, or HMBC, to study this compound. These methods are instrumental in establishing the connectivity between atoms and the spatial conformation of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Detailed experimental FT-IR spectra, which would identify the characteristic vibrational frequencies of the functional groups (e.g., N-H, C=O, C-Br), are not available in the public domain for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no FT-Raman spectroscopic data for this compound has been found. FT-Raman analysis would provide complementary information to FT-IR, particularly for non-polar bonds.

Mass Spectrometry (MS) Techniques

No mass spectrometry data, including molecular ion peak and fragmentation patterns, have been published for this compound. This technique is essential for determining the molecular weight and confirming the elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its molecular formula. For this compound, HRMS would be used to verify the expected exact mass based on its atomic constituents (C, H, Br, N, O). However, specific experimental HRMS data for this compound, including measured m/z values and confirmation of its molecular formula, are not available in published literature.

Fragmentation Pattern Analysis for Structural Inference

In conjunction with mass spectrometry, the analysis of fragmentation patterns provides valuable insights into the structure of a molecule. By observing the fragments that are formed when the parent ion breaks apart, researchers can deduce the connectivity of atoms and the presence of specific functional groups. A detailed analysis of the fragmentation pattern for this compound would involve identifying the characteristic losses, such as the acetyl group or bromine atom, to support its proposed structure. As with HRMS, specific fragmentation data for this compound is not documented in readily available scientific sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values provide information about the chromophores present in the compound. The UV-Vis spectrum of this compound would be expected to show absorption bands related to its substituted benzene (B151609) ring system. However, specific experimental UV-Vis spectra, including λmax values and solvent effects, have not been reported for this compound in the available literature.

Molecular Mechanisms of Interaction in Biological Systems in Vitro Investigations

Computational Approaches to Molecular Recognition

Computational methods are essential tools for predicting and understanding the interactions between small molecules and biological macromolecules. These approaches provide a foundational understanding of the potential mechanisms of action before extensive laboratory investigation.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. These studies offer insights into the binding affinity and the specific amino acid residues involved in the interaction.

While specific docking studies for N-(4-amino-2-bromophenyl)acetamide are not extensively documented in the current literature, research on analogous structures provides valuable predictive information. For instance, a study on the related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide , investigated its interaction with matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis. The docking analysis revealed that this compound binds effectively within the active site of MMP-2. The calculated binding energies for the docked compound ranged from -6.49 to -7.48 kcal/mol, indicating a strong and stable interaction. This binding is stabilized by hydrogen bonds between the ligand and various amino acid residues within the enzyme's active site.

Molecular docking can also be a critical component in broader systems biology approaches, helping to elucidate the mechanisms of action for various chemical compounds by identifying potential biological targets and quantifying the strength of these interactions.

Dynamic Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations offer a more detailed view of the stability and conformational changes of a ligand-protein complex over time. These simulations can confirm the stability of binding modes predicted by molecular docking.

For the analog N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide , it was noted that the ligand remained stable within the MMP-2 active site throughout the molecular docking simulation, suggesting a persistent interaction. However, comprehensive molecular dynamics simulation studies detailing the precise movements and long-term stability of the this compound-target complex are not available in the reviewed literature. Such studies would be beneficial to further validate the binding modes and understand the dynamic nature of the interaction with potential biological targets.

In Vitro Mechanistic Investigations at the Cellular and Subcellular Level

In vitro studies using cell cultures are crucial for observing the biological effects of a compound at the cellular and subcellular levels, providing a bridge between computational predictions and in vivo activity.

Studies on Interference with Specific Molecular Targets (e.g., Enzyme Active Sites)

Building on computational predictions, in vitro assays can confirm the inhibitory activity of a compound on specific molecular targets.

The investigation into N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide highlighted it as a very promising inhibitor of MMP-2, an enzyme whose activity is linked to the metastatic potential of cancer cells. The ability of this compound to dock into the active site of MMP-2 suggests a mechanism of competitive inhibition.

Furthermore, studies on other novel phenoxy acetamide (B32628) derivatives have identified different enzymatic targets. One such derivative, referred to as "compound I," was found to be an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the death of cancer cells. Molecular docking of this phenoxy acetamide derivative showed that it fits properly within the binding site of the PARP-1 protein, exhibiting stable binding energies and interactive binding modes.

Exploration of Pathways Leading to Cellular Responses (e.g., Apoptosis Induction in vitro)

The interaction of a compound with its molecular target can trigger a cascade of cellular events, leading to specific biological responses such as programmed cell death, or apoptosis.

In vitro studies on a novel phenoxy acetamide derivative ("compound I") demonstrated its ability to induce apoptosis in HepG2 human liver cancer cells. Treatment with this compound led to a significant increase in the population of cells in the early and late stages of apoptosis. This apoptotic effect was further evidenced by the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. The primary mechanism was identified as the intrinsic apoptosis pathway. The compound was also shown to arrest the cell cycle in the G1/S phase, thereby halting cell proliferation.

Table 1: In Vitro Activity of a Phenoxy Acetamide Derivative ("Compound I")

| Cell Line | Activity | IC₅₀ Value | Reference Drug | Reference Drug IC₅₀ |

|---|---|---|---|---|

| HepG2 (Liver Cancer) | Cytotoxic, Apoptotic | 6.9 ± 0.7 µM | 5-Fluorouracil | 8.3 ± 1.8 µM |

| MCF-7 (Breast Cancer) | Less Promising Cytotoxicity | Not specified | Not specified | Not specified |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound by modifying its chemical structure.

Specific SAR and SPR studies for this compound are not detailed in the available literature. However, the broader class of acetamide-containing molecules is of significant interest in medicinal chemistry due to their presence in many proteins and their wide range of biological activities. The design of new acetamide drugs often focuses on enhancing efficacy while reducing toxicity.

Influence of Substituents on Molecular Recognition and Mechanism

Currently, there is no publicly available research data that specifically investigates the influence of substituents on the molecular recognition and mechanism of this compound in in vitro biological systems.

Future Directions and Emerging Research Avenues for N 4 Amino 2 Bromophenyl Acetamide

Development of Green Chemistry Approaches for Synthesis

The synthesis of aromatic compounds, including acetanilides, has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. The principles of green chemistry offer a roadmap for developing more environmentally benign synthetic routes. For N-(4-amino-2-bromophenyl)acetamide, future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One promising avenue is the adoption of catalyst-free or metal-free reaction conditions. For instance, the synthesis of spiroindolinone-pyrazole scaffolds has been achieved under catalyst-free conditions in ethanol (B145695), a greener solvent. nih.gov This approach, if adapted for the synthesis or modification of this compound, could significantly reduce the environmental impact by eliminating the need for heavy metal catalysts that are often toxic and difficult to remove from the final product.

Furthermore, the development of one-pot, multi-component reactions represents a key strategy in green synthesis. Such reactions improve atom economy and reduce the number of isolation and purification steps, thereby minimizing solvent use and energy consumption. Research into a one-pot synthesis starting from simpler precursors to directly yield this compound would be a significant advancement.

Another area of exploration is the use of alternative and safer reagents. The bromination step in the synthesis of related compounds like 4-bromoacetanilide has been made greener by replacing hazardous liquid bromine with combinations like ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanolic-aqueous medium. sci-hub.st Applying similar strategies to introduce the bromine atom onto the phenyl ring in the synthesis of this compound would enhance the safety and sustainability of the process.

| Green Chemistry Principle | Application to this compound Synthesis |

| Catalysis | Development of catalyst-free reaction pathways to avoid heavy metals. |

| Atom Economy | Design of one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Reagents | Use of greener solvents like ethanol and water, and replacement of hazardous reagents like liquid bromine with safer alternatives. |

| Energy Efficiency | Exploration of reactions that can proceed at ambient temperature and pressure, potentially utilizing microwave irradiation as an energy-efficient heating method. |

Integration of Advanced Machine Learning for Predictive Chemical Design

The advent of machine learning and artificial intelligence is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. For this compound, machine learning algorithms can be employed to explore its vast chemical space and identify derivatives with enhanced properties for specific applications.

Computational tools, such as Density Functional Theory (DFT), are already used to study the properties of acetamide (B32628) derivatives. mdpi.com By integrating machine learning models with these computational methods, researchers can rapidly screen virtual libraries of this compound derivatives. These models can predict a range of properties, including bioavailability, toxicity, and antioxidant activity, based on the molecular structure. rsc.orgnih.gov This predictive power can guide synthetic efforts towards the most promising candidates, saving significant time and resources.

For example, machine learning models could be trained on existing data for similar compounds to predict the biological activities of novel this compound derivatives. This could accelerate the discovery of new drug candidates or specialized chemical probes. Furthermore, these models can aid in understanding structure-activity relationships (SAR), providing insights into how modifications to the chemical structure influence its properties.

| Machine Learning Application | Potential Impact on this compound Research |

| Predictive Modeling | Forecasting properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity) for new derivatives. rsc.org |

| Virtual Screening | High-throughput screening of virtual compound libraries to identify promising candidates for synthesis and testing. |

| Structure-Activity Relationship (SAR) Analysis | Elucidating the relationship between the molecular structure and its biological or material properties to guide rational design. |

Exploration of Photoinduced Chemical Transformations

Photochemistry offers unique opportunities for chemical synthesis and modification by accessing reactive intermediates and reaction pathways that are not achievable through traditional thermal methods. The bromo- and amino-substituted aromatic ring of this compound makes it a candidate for a variety of photoinduced transformations.

Photoinducible bioorthogonal reactions are a particularly exciting frontier. These reactions allow for the precise control of chemical transformations in biological systems using light. nih.gov this compound could be explored as a photocage, a molecule that releases a biologically active substance upon irradiation with light of a specific wavelength. The bromo- and amino- groups can be modified to incorporate a photolabile protecting group, which when cleaved by light, would release a cargo molecule.

Furthermore, the field of photocatalysis could open new avenues for the functionalization of this compound. By using a photocatalyst that absorbs light and transfers energy to the molecule, it may be possible to achieve novel C-H functionalization or cross-coupling reactions at specific positions on the aromatic ring. This could lead to the synthesis of a diverse range of derivatives with unique properties.

Application in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. libretexts.org The N-H and C=O groups of the acetamide moiety in this compound are capable of forming strong hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. These features make it a promising building block for the construction of novel supramolecular assemblies. nih.govnih.gov

Research in this area could focus on the self-assembly of this compound into well-defined nanostructures, such as nanofibers, nanotubes, or gels. researchgate.net The properties of these materials would be highly dependent on the specific arrangement of the molecules in the assembly. By modifying the substituents on the phenyl ring, it may be possible to tune the self-assembly process and create materials with tailored properties for applications in areas such as drug delivery, tissue engineering, and electronics. nih.govsmartsociety.org

For instance, the formation of hydrogels from self-assembling small molecules is a rapidly growing field. This compound derivatives could be designed to form stimuli-responsive hydrogels that can encapsulate and release drugs in response to specific triggers like pH or temperature changes.

| Supramolecular Application | Potential of this compound |

| Self-Assembled Nanomaterials | Formation of nanofibers, nanotubes, and gels for advanced materials. researchgate.net |

| Drug Delivery Systems | Development of stimuli-responsive hydrogels for controlled release of therapeutics. nih.gov |

| Molecular Recognition | Design of host-guest systems where the molecule selectively binds to other molecules. |

Targeted Probe Development for Elucidating Biological Pathways

The development of chemical probes to visualize and study biological processes in living systems is a cornerstone of modern chemical biology. The structure of this compound provides a scaffold that can be elaborated into targeted probes for a variety of applications. nih.govacs.org

One promising direction is the development of fluorescent probes. By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that change their fluorescence properties upon binding to a specific biological target, such as an enzyme or a protein. researchgate.netrsc.orgrsc.org The amino group on the phenyl ring provides a convenient handle for the attachment of different fluorophores or targeting moieties.

Furthermore, the principles of bioorthogonal chemistry can be applied to develop highly specific probes. nih.gov A bioorthogonal functional group could be introduced into the this compound structure, allowing it to react specifically with a complementary functional group on a target biomolecule in a complex biological environment. This would enable the precise labeling and tracking of biomolecules in living cells.

The development of probes for reactive oxygen and nitrogen species (ROS/RNS) is another area of interest. researchgate.net Given that many biological processes involve these reactive species, probes that can detect them with high sensitivity and selectivity are in great demand. The this compound scaffold could be modified to incorporate a reactive site that is selectively cleaved or modified by a specific ROS or RNS, leading to a detectable change in fluorescence or another signal.

Q & A

Q. Methodological Answer :

- MTT assays on HEK-293 (normal cells) to determine selectivity indices.

- Apoptosis markers (Annexin V/PI staining) via flow cytometry.

- Safety thresholds from SDS LD₅₀ > 500 mg/kg (oral, rat) .

How can solubility limitations in biological assays be overcome?

Q. Advanced Answer :

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Prodrug synthesis : Introduce phosphate esters for enhanced aqueous solubility .

What computational methods elucidate the compound’s mechanism of action?

Q. Advanced Answer :

- Molecular dynamics (MD) simulations (AMBER/GROMACS) to study protein-ligand stability.

- Free energy perturbation (FEP) predicts binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.